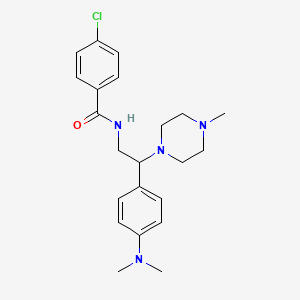
4-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H29ClN4O and its molecular weight is 400.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a pharmacological agent. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of compound 1 is characterized by:
- Molecular Formula : C21H29ClN4O2S
- Molecular Weight : 420.00 g/mol
- Structural Features : The compound contains a chloro group, a dimethylamino group, and a piperazine moiety, contributing to its pharmacological properties.
Research indicates that compound 1 exhibits its biological activity primarily through interaction with specific molecular targets involved in cellular signaling pathways. The following mechanisms have been proposed:
- Inhibition of Kinases : Similar compounds have shown inhibition of various kinases, suggesting that compound 1 may also exhibit kinase inhibitory activity, which is crucial in cancer cell proliferation and survival .
- HDAC Inhibition : Compounds structurally related to benzamides have been identified as histone deacetylase (HDAC) inhibitors. HDAC inhibition can lead to altered gene expression patterns that promote apoptosis in cancer cells .
In Vitro Studies
Several studies have evaluated the antiproliferative effects of compound 1:
- Cell Line Studies : Compound 1 demonstrated significant cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 1.5 μM against HepG2 liver cancer cells, indicating potent antiproliferative activity .
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 1.5 |
| K562 | 0.67 |
| Ba/F3 | 0.47 |
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with compound 1 resulted in increased apoptosis and G2/M phase arrest in treated cells, further supporting its role as an anticancer agent .
In Vivo Studies
Preclinical animal models have also been employed to assess the therapeutic potential of compound 1:
科学研究应用
Pharmacological Applications
The compound is primarily investigated for its potential as an antitumor agent . Its structure suggests that it may interact with specific biological targets involved in cancer progression. Notably, compounds with similar structures have been reported to inhibit various kinases, which play crucial roles in cell signaling pathways associated with cancer.
Kinase Inhibition
Research indicates that benzamide derivatives can act as inhibitors of receptor tyrosine kinases (RTKs), which are often overexpressed or mutated in cancers. For instance, a study highlighted the efficacy of similar benzamide derivatives in inhibiting RET kinase, a target implicated in several cancers, including thyroid cancer . The structural features of 4-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide may confer similar inhibitory properties.
Case Study: RET Kinase Inhibition
A study published in European Journal of Medicinal Chemistry focused on the synthesis and evaluation of 4-chloro-benzamide derivatives as RET kinase inhibitors. The findings revealed that certain derivatives exhibited moderate to high potency against RET kinase, suggesting that structurally related compounds could be developed into effective anticancer agents .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis conducted on benzamide derivatives demonstrated that modifications at specific positions could enhance their biological activity. For instance, the introduction of piperazine moieties was associated with improved selectivity and potency against target kinases . This insight is crucial for optimizing this compound for therapeutic use.
Future Directions and Research Opportunities
The ongoing research into the applications of this compound highlights several avenues for future exploration:
- Clinical Trials : To establish efficacy and safety profiles in humans, clinical trials are necessary.
- Combination Therapies : Investigating the compound's effectiveness in combination with other anticancer agents could enhance therapeutic outcomes.
- Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms through which this compound exerts its effects on cancer cells.
Data Table: Summary of Research Findings
属性
IUPAC Name |
4-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O/c1-25(2)20-10-6-17(7-11-20)21(27-14-12-26(3)13-15-27)16-24-22(28)18-4-8-19(23)9-5-18/h4-11,21H,12-16H2,1-3H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEIVDPXTADJBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













